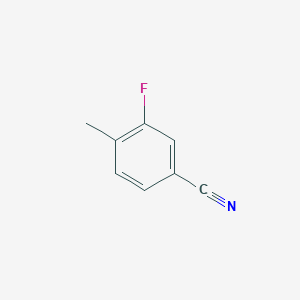

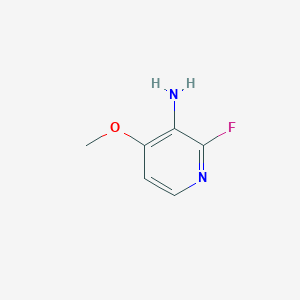

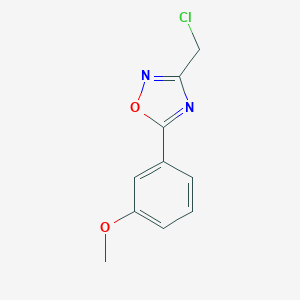

3-Fluoro-4-methylbenzonitrile

Overview

Description

3-Fluoro-4-methylbenzonitrile is a compound of interest due to its potential applications in various fields, including the development of new pesticides and other chemicals. Its synthesis and properties are explored through various methods and analyses.

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from ortho-toluidine as the raw material. The process includes nitrification, diazotization, fluorination, reductive, and oxidation reactions. This synthesis approach is noted for its ease of control and a successful productivity rate of 48% (L. Min, 2006).

Molecular Structure Analysis

The geometric structure, vibrational spectra, and non-linear optical (NLO) properties of this compound have been extensively analyzed using Density Functional Theory (DFT). These analyses provide insights into the bond lengths, angles, dihedral angles, and electronic transitions of the molecule. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) have also been employed to understand the stability and charge delocalization within the molecule (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The compound's chemical behavior includes its participation in various reactions, such as halodeboronation, which involves the conversion of aryl boronic acids to aryl halides. This transformation demonstrates the compound's versatility in synthetic chemistry (Ronald H. Szumigala et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, can be inferred from the molecular structure and synthesis methods. These properties are crucial for determining the compound's applicability in different chemical processes.

Chemical Properties Analysis

The compound exhibits interesting chemical properties, including reactivity towards fluorination and potential for forming derivatives. Its electronic properties, such as HOMO-LUMO gaps, have been studied to predict its behavior in various chemical environments. The NLO properties, including polarizability and hyperpolarizability, indicate its potential application in the field of nonlinear optics (N. Suni et al., 2018).

Scientific Research Applications

Synthesis and Pesticide Development : The compound is synthesized using ortho-toluidine, undergoing processes like nitrification, diazotization, fluorination, reductive, and oxidation reactions. It holds significant potential in the development and production of new pesticides due to its ease of control and high productivity rate (L. Min, 2006).

Non-Linear Optical Activity : The compound demonstrates potential in the field of non-linear optics. Studies involving quantum chemistry calculations and spectroscopy reveal its significant first order hyperpolarizability, making it a promising tool for future applications in this domain (N. Suni, L. Prasad, R. Raman, 2018).

Structural and Electronic Properties : Research focused on the energetic and structural study of various monofluorobenzonitriles, including 3-fluoro-4-methylbenzonitrile, provides insights into their standard molar enthalpies of formation, vapor pressures, and electronic properties. These findings are crucial for understanding the compound's characteristics in different states and for evaluating its electronic effects (M. Ribeiro da Silva, M. Monte, Inês M. Rocha, A. Cimas, 2012).

[18F]Fluorination in Radiolabeling : The compound's derivatives have been studied for their reactivity towards aromatic nucleophilic substitution, which is key in [18F]fluorination for radiolabeling in medical imaging. This application is particularly relevant in the development of new diagnostic tools (N. Guo, D. Alagille, G. Tamagnan, Ronald R. Price, R. Baldwin, 2008).

Vibrational Analysis and Thermo Dynamical Analysis : Detailed vibrational analysis and thermo dynamical properties of similar compounds like 5-fluoro-2-methylbenzonitrile have been investigated, providing insights into molecular structures, bonding features, and thermodynamic properties. Such studies are essential for understanding the compound's behavior under different conditions (Arockiasamy Ajaypraveenkumar, R. Raman, S. Sebastian, 2017).

Safety and Hazards

3-Fluoro-4-methylbenzonitrile is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a WGK of 3, indicating it is highly hazardous to water . Personal protective equipment such as N95 dust masks (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

3-Fluoro-4-methylbenzonitrile is a derivative of benzonitrile Benzonitrile and its derivatives are widely used in the pharmaceutical industry as intermediates .

Mode of Action

It’s known that the compound has been used in quantum chemistry calculations by density functional theory (dft) with b3lyp using 6-311++g(d,p) basis set . This suggests that the compound might interact with its targets at the quantum level, causing changes in their energy states.

Biochemical Pathways

It’s known that benzonitrile derivatives can have wide applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is soluble in methanol , which suggests it could be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

It’s known that the compound has been used in the field of non-linear optics , suggesting that it might have effects on the molecular level that influence light propagation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in a sealed and dry environment at room temperature . This suggests that moisture and temperature could affect the stability of the compound.

properties

IUPAC Name |

3-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQONVKIURIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342862 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170572-49-3 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data of 3-fluoro-4-methylbenzonitrile?

A1: this compound is an aromatic compound with a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol []. Its structure consists of a benzene ring with a methyl group (CH3) at position 4 and a fluorine atom (F) at position 3, relative to the nitrile group (CN) at position 1. Spectroscopic data, including FTIR and FT-Raman spectra, have been experimentally determined and compared with theoretical calculations [].

Q2: How do computational chemistry methods contribute to understanding this compound's properties?

A2: Density functional theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to predict various molecular properties of this compound []. These properties include optimized molecular geometry, Mulliken atomic charges, HOMO-LUMO energy gap, polarizability, and first-order hyperpolarizability. This information provides insights into the compound's reactivity, electronic structure, and potential for non-linear optical applications.

Q3: What is the significance of the HOMO-LUMO energy gap in this compound?

A3: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability []. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intermolecular interactions. In the case of this compound, the observed gap provides evidence for the existence of such interactions within its structure.

Q4: Can this compound be used as a building block for other compounds?

A4: Yes, this compound serves as a key starting material in the synthesis of more complex molecules. One example is its use in synthesizing a novel triazole antifungal agent, CS-758 []. This synthesis involves utilizing the Horner-Wadsworth-Emmons reaction to stereoselectively produce a precursor (E,E)-aldehyde from this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

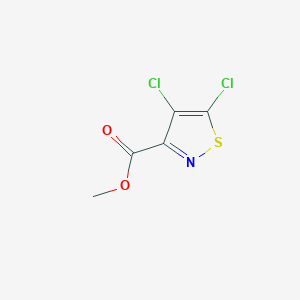

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)

![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)